6-Hydroxypyridazine-3-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-Hydroxypyridazine-3-carboxaldehyde” is a chemical compound with the CAS Number: 933734-91-9 . It is also known as 3-Formyl-6-hydroxypyridazine, 6-Formylpyridazin-3-ol . The IUPAC name for this compound is 6-oxo-1,6-dihydropyridazine-3-carbaldehyde .
Molecular Structure Analysis
The molecular weight of this compound is 124.1 . The molecule contains a total of 13 bonds. There are 9 non-H bond(s), 4 multiple bond(s), 1 rotatable bond(s), 4 double bond(s), 1 six-membered ring(s), 1 aldehyde(s) (aliphatic), and 1 hydrazone(s) .
Physical and Chemical Properties Analysis
Scientific Research Applications
Coordination Chemistry and Self-assembly
The research conducted by Hutchinson et al. (2010) highlights the synthesis and characterization of ligands designed for metal coordination, which self-assemble into complex structures. The study demonstrates how terminal hydroxymethyl groups influence the coordination of pyrimidine-hydrazone Cu(II) complexes, leading to a variety of supramolecular architectures. This work underscores the potential of using similar compounds in designing metal-organic frameworks (MOFs) and other complex structures for applications in catalysis and material science Hutchinson, L. Hanton, S. Moratti, 2010.
Synthesis of Novel Compounds
El-Gohary et al. (2017) explored the reactivity of 6-formylkhellin with nitrogen nucleophiles to produce a diverse array of Schiff bases and other derivatives. This study indicates the potential of 6-Hydroxypyridazine-3-carboxaldehyde analogs in synthesizing bioactive molecules that could be relevant in medicinal chemistry and drug design N. M. El-Gohary, M. Ibrahim, E. El-Sawy, Noura A. Abdel-fatah, 2017.
Chiroptical Sensing
Joyce et al. (2014) utilized imine-bond formation involving a compound structurally related to this compound for the enantiopurity analysis of chiral amines. This approach showcases the application of such compounds in analytical chemistry, particularly in chiroptical sensing, to determine the enantiomeric purity of substances, which is crucial in the pharmaceutical industry Leo A. Joyce, E. Sherer, C. Welch, 2014.
Lanthanide-Organic Frameworks
Liu et al. (2009) reported the synthesis of lanthanide-organic frameworks using 1-hydro-6-oxopyridine-3-carboxylate (a compound related to this compound) and oxalate ligands. These frameworks exhibit unique properties due to the lanthanide contraction effect, highlighting the potential of this compound derivatives in constructing materials with novel optical, magnetic, and electronic properties Caiming Liu, M. Xiong, Deqing Zhang, M. Du, Daoben Zhu, 2009.
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
6-oxo-1H-pyridazine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O2/c8-3-4-1-2-5(9)7-6-4/h1-3H,(H,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSDBRGRLFTCSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NN=C1C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653296 |
Source
|
Record name | 6-Oxo-1,6-dihydropyridazine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40653296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933734-91-9 |
Source
|
Record name | 6-Oxo-1,6-dihydropyridazine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40653296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.